Product packaging for (R)-2-Amino-2,3-dimethylbutanamide(Cat. No.:)

(R)-2-Amino-2,3-dimethylbutanamide

Cat. No.: B1638987
M. Wt: 130.19 g/mol
InChI Key: YCPQUHCGFDFLSI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-2,3-dimethylbutanamide is a chiral organic compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It serves as a valuable chiral building block and intermediate in organic synthesis and pharmaceutical research . The compound is characterized as a white to almost white powder or crystal . It has a melting point in the range of 76.0 to 80.0 °C and should be stored sealed in a cool, dry, and dark place, with recommendations to store below 15°C and under an inert gas due to its air-sensitive nature . Researchers have successfully synthesized and characterized the racemic mixture of this compound via crystallography, revealing a three-dimensional network structure stabilized by intermolecular N-H⋯O hydrogen bonds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet prior to use. GHS Safety Information: Signal Word: Warning Hazard Statements: H315 - Causes skin irritation. H319 - Causes serious eye irritation. Precautionary Statements: P264 - Wash skin thoroughly after handling. P280 - Wear protective gloves/ eye protection/ face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B1638987 (R)-2-Amino-2,3-dimethylbutanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2R)-2-amino-2,3-dimethylbutanamide

InChI

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9)/t6-/m1/s1

InChI Key

YCPQUHCGFDFLSI-ZCFIWIBFSA-N

SMILES

CC(C)C(C)(C(=O)N)N

Isomeric SMILES

CC(C)[C@](C)(C(=O)N)N

Canonical SMILES

CC(C)C(C)(C(=O)N)N

sequence

X

Origin of Product

United States

The Significance of α,α Disubstituted α Amino Amides in Stereoselective Synthesis

α,α-Disubstituted α-amino acids and their derivatives, such as amides, are of increasing interest in organic synthesis and drug discovery. nih.gov Their unique structural feature, a fully substituted α-carbon, imparts valuable properties. These compounds can act as modifiers of peptide conformations and are precursors to various bioactive molecules. nih.govresearchgate.net The synthesis of these sterically congested molecules, however, presents a considerable challenge for chemists. nih.gov

The incorporation of α,α-disubstituted amino acids into peptides enhances their metabolic stability and biological activity. semanticscholar.org This has driven the development of numerous synthetic methods to access these complex structures. nih.govresearchgate.net Recent advancements have focused on synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies to construct these valuable scaffolds efficiently. nih.govresearchgate.net

The Foundations of Chiral Amide Chemistry and Its Academic Relevance

Chiral amides are fundamental building blocks in the synthesis of a wide array of biologically active compounds and natural products. acs.org The amide bond's rigidity, hydrogen bonding capability, and conformational characteristics make it a crucial functional group in chemical biology and medicinal chemistry. rsc.org The development of methods for the asymmetric synthesis of chiral amides is a key area of research, with a focus on racemization-free coupling reagents to ensure high enantiopurity. rsc.org

The academic relevance of chiral amide chemistry is underscored by its application in the creation of complex molecular architectures, including macrocyclic and spherical amides with unique three-dimensional structures and potential applications in materials science and as pharmacophores. rsc.org The activation of amides for further chemical transformations is another critical aspect, with methods being developed to overcome their inherent low reactivity. nih.gov

A Comprehensive Overview of the Research Landscape of R 2 Amino 2,3 Dimethylbutanamide

Chemical Synthesis Pathways

The chemical synthesis of 2-amino-2,3-dimethylbutanamide often begins with the construction of the carbon skeleton and the introduction of the amino and nitrile or amide functionalities. These methods provide a foundation for producing the target molecule, often as a racemic mixture that requires subsequent resolution.

Synthesis via Nitrile Hydrolysis from 2-Amino-2,3-dimethylbutanenitrile (B50279)

A primary and well-documented method for the synthesis of 2-amino-2,3-dimethylbutanamide involves the hydrolysis of its corresponding nitrile precursor, 2-amino-2,3-dimethylbutanenitrile. nih.govnih.gov This transformation is typically achieved under strong acidic conditions.

In a representative procedure, 2-amino-2,3-dimethylbutanenitrile is treated with a strong acid like sulfuric acid (oil of vitriol). nih.govnih.govgoogle.com The reaction is generally conducted by carefully adding the aminonitrile to the acid, often in a cold water bath to manage the exothermic nature of the reaction. nih.gov The mixture is then stirred for an extended period, for instance, three days at room temperature, to ensure complete conversion of the nitrile to the amide. nih.gov Following the reaction, the solution is carefully neutralized. This is typically done by pouring the acidic solution into ice water and then basifying with a base such as sodium carbonate or sodium hydroxide (B78521) to a pH of around 9.0. nih.gov This process precipitates the desired 2-amino-2,3-dimethylbutanamide, which can then be isolated by filtration and purified, for example, through extraction with a suitable organic solvent like dichloromethane (B109758). nih.gov One reported synthesis using this method yielded 47.6% of the final product. nih.gov Another protocol involving heating the reaction mixture to 100°C for one hour reported a yield of 81.7%. google.com

Strategies for Racemic Mixture Preparation and Crystallographic Characterization

The synthesis of 2-amino-2,3-dimethylbutanamide through conventional chemical routes, such as the hydrolysis of 2-amino-2,3-dimethylbutanenitrile, typically results in a racemic mixture of the (R)- and (S)-enantiomers. nih.govnih.gov This racemic mixture is significant as it is often used directly in the synthesis of imidazolinone herbicides. nih.govresearchgate.net

The crystallographic characterization of this racemic mixture has provided valuable insights into its solid-state structure. X-ray diffraction analysis has shown that the two enantiomers co-crystallize in a centrosymmetric space group, specifically P21/c. nih.gov In the crystal lattice, the molecules are linked by intermolecular N-H···O hydrogen bonds, forming a three-dimensional network. This hydrogen bonding pattern is a key feature of the crystal structure, contributing to its stability. nih.govnih.gov

Crystallographic Data for Racemic 2-Amino-2,3-dimethylbutanamide
Formula C₆H₁₄N₂O
Molecular Weight 130.19
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.1766 (8) Å, b = 6.1741 (4) Å, c = 10.2322 (5) Å, β = 94.682 (6)°
Volume 766.69 (8) ų
Z 4
Radiation Mo Kα
Temperature 120 K

Table compiled from data in Acta Crystallographica Section E. nih.gov

Utilization of Strecker Reaction in Precursor Aminonitrile Synthesis

The Strecker synthesis is a fundamental and versatile method for preparing α-aminonitriles, which are direct precursors to α-amino acids and their derivatives, including 2-amino-2,3-dimethylbutanenitrile. nrochemistry.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of an aldehyde or ketone with an amine (or ammonia) and a cyanide source. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing 2-amino-2,3-dimethylbutanenitrile, the starting material is 3-methyl-2-butanone. google.com The reaction proceeds through the formation of an imine intermediate from the ketone and ammonia, which is then attacked by a cyanide ion (from a source like hydrogen cyanide or sodium cyanide) to form the α-aminonitrile. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The Strecker synthesis is a cornerstone in the industrial production of various amino acid derivatives due to its efficiency and the ready availability of the starting materials. wikipedia.org The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino amide, as detailed in the previous section. google.com

Advanced Chemical Coupling Reagents and Racemization-Free Methods in Amide Formation

The synthesis of chiral amides, such as this compound, from a chiral carboxylic acid and an amine requires the use of coupling reagents to activate the carboxylic acid. A significant challenge in this process is the risk of racemization at the chiral center, which can diminish the enantiomeric purity of the final product. rsc.orgoup.com

Racemization often occurs through the formation of an azlactone (or oxazolone) intermediate. oup.com To circumvent this, a variety of racemization-free coupling reagents have been developed. These reagents are designed to activate the carboxylic acid in a way that favors direct amidation over the formation of the problematic azlactone intermediate. rsc.org Some examples of such reagents include T3P (propane phosphonic acid anhydride) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which have been shown to facilitate amide bond formation with minimal racemization. rsc.org The development of these advanced coupling methods is crucial for the efficient and stereoselective synthesis of chiral amides and peptides. rsc.org

Biocatalytic and Chemoenzymatic Synthesis Approaches

Biocatalysis offers a powerful and often more selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit high stereoselectivity, making them ideal for the production of chiral molecules like this compound.

Application of Nitrile Hydratases from Nocardia globerula and Rhodococcus Species

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. nih.govnih.gov This enzymatic approach has been successfully applied to the synthesis of 2-amino-2,3-dimethylbutanamide from 2-amino-2,3-dimethylbutyronitrile. nih.govresearchgate.netresearchgate.net Strains of Nocardia globerula and various Rhodococcus species are notable sources of robust nitrile hydratases for this transformation. nih.govgoogle.comnih.govgoogle.com

A key advantage of using nitrile hydratases is their potential for high yield and selectivity under mild reaction conditions (e.g., neutral pH and moderate temperatures). nih.govgoogle.com For instance, a strain of Rhodococcus boritolerans has been shown to effectively convert 2-amino-2,3-dimethylbutyronitrile to the corresponding amide. nih.govresearchgate.net This particular strain exhibits resistance to cyanide, which can be liberated from the aminonitrile substrate and would otherwise inhibit the enzyme. nih.govresearchgate.net Research has demonstrated that by controlling the reaction temperature (e.g., at 10°C), the inhibitory effect of cyanide can be managed. nih.govresearchgate.net

Biocatalytic Synthesis of 2-Amino-2,3-dimethylbutanamide
Enzyme Nitrile Hydratase
Source Organisms Rhodococcus boritolerans, Rhodococcus qingshengii, Nocardia globerula, Rhodococcus erythropolis nih.govresearchgate.netgoogle.comgoogle.comnih.gov
Substrate 2-Amino-2,3-dimethylbutyronitrile
Product 2-Amino-2,3-dimethylbutanamide
Key Advantages High yield, mild reaction conditions, potential for stereoselectivity, cyanide resistance in some strains. nih.govresearchgate.netnih.gov
Reported Yield Up to 91% nih.govresearchgate.net

Role of Stereoselective Amidases in Chiral Amino Acid Amide Production

Stereoselective amidases are enzymes that catalyze the hydrolysis of amides to their corresponding carboxylic acids with high enantioselectivity. This capability makes them powerful tools in the synthesis of chiral amino acids from racemic amino acid amides. The general principle involves the selective hydrolysis of one enantiomer from a racemic mixture, allowing for the separation of the unreacted amide and the produced amino acid.

Microorganisms are a rich source of these valuable biocatalysts. For instance, L-specific amidases from organisms like Pseudomonas putida have been developed for chemo-enzymatic processes to synthesize both natural and synthetic L-amino acids. researchgate.net Similarly, a D-aminopeptidase from Ochrobactrum anthropi and an L-amino acid amidase from Pseudomonas azotoformans have been utilized for producing D- and L-amino acids, respectively. nih.govresearchgate.net These enzymes exhibit broad substrate specificity, enabling the hydrolysis of a wide range of amino acid amides. researchgate.netproquest.com For example, the amidase from Brevibacterium diminuta shows activity towards various L-amino acid amides, including those of phenylalanine, glutamine, and leucine. proquest.com

The application of these enzymes is not limited to α-H-amino acids. Amidases from organisms such as Mycobacterium neoaurum have been shown to effectively resolve α-alkyl α-amino acid amides, which are important pharmaceutical intermediates. researchgate.net In another example, the amidase from Rhodococcus erythropolis demonstrates high enantioselectivity in the hydrolysis of 2-phenylpropionamide. nih.gov This broad utility highlights the potential for using stereoselective amidases to resolve racemic 2-amino-2,3-dimethylbutanamide, selectively hydrolyzing one enantiomer to yield the desired enantiopure (R)- or (S)- form.

Dynamic Kinetic Resolution Techniques for Enantiopure this compound

While classical kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation to achieve yields approaching 100%. princeton.edu DKR combines the enantioselective reaction catalyzed by an enzyme with the in-situ racemization of the unreacted substrate. This ensures that the substrate pool is continuously converted to the racemic form, allowing the enzyme to selectively transform the entire mixture into a single, desired enantiomer.

A novel enzymatic method for synthesizing chiral amino acids employs the use of stereoselective amino acid amidases in conjunction with a racemase. nih.govresearchgate.net Specifically, α-amino-ε-caprolactam (ACL) racemase from Achromobacter obae has been successfully used to racemize the unreacted amino acid amide in the reaction mixture. nih.govresearchgate.net This allows a stereoselective amidase, such as D-aminopeptidase or L-amino acid amidase, to continuously hydrolyze one enantiomer, driving the reaction toward the production of a single enantiomer of the amino acid with high conversion. nih.govresearchgate.net For example, D-alanine amide and D-leucine amide were completely converted to L-alanine and L-leucine, respectively, using this method. nih.gov

This DKR strategy represents a significant advancement over other synthetic routes. It can produce optically active amino acids in three steps from aldehydes, whereas traditional d-amino acylase methods require four steps. nih.gov The principle of DKR is not limited to biocatalysis; purely chemical methods have also been developed for the dynamic kinetic resolution of unprotected racemic α-amino acids, offering versatility that can rival enzymatic approaches. nih.gov The application of these DKR techniques is highly relevant for the industrial production of enantiopure this compound, providing a pathway to high yields and enantiomeric purity.

Optimization of Microbial Fermentation Conditions for Enhanced Conversion Efficiency

The efficient production of 2-amino-2,3-dimethylbutanamide via microbial catalysis relies heavily on the optimization of fermentation and conversion parameters. A key method involves the use of nitrile hydratase-producing microorganisms to convert the precursor, 2-amino-2,3-dimethylbutyronitrile, into the desired amide. google.com

Strains from the genera Rhodococcus and Nocardia have been identified as effective catalysts for this transformation. google.com For instance, Rhodococcus qingshengii, Nocardia globerula, and Rhodococcus erythropolis produce nitrile hydratase that can catalyze the synthesis of 2-amino-2,3-dimethylbutanamide. google.com The process involves culturing the selected microbial strain to produce the enzyme, followed by the catalytic conversion of the nitrile substrate.

Optimization of reaction conditions is crucial for maximizing yield and efficiency. Key parameters that are typically optimized include substrate concentration, temperature, pH, and reaction time. The process often involves suspending the microbial cells (which contain the enzyme) in a buffer solution and adding the substrate. google.com To maintain high reaction rates and overcome potential substrate inhibition, the substrate can be fed in batches. google.com

The following tables summarize research findings on the optimization of this microbial conversion:

Table 1: Effect of Substrate Concentration on Product Formation

EmbodimentInitial Substrate Concentration (M)Final Product Concentration (M)Productive Rate (%)
Example 10.150.13388.67
Example 20.6 (fed-batch)0.63885.1

Data sourced from patent CN101886096B, describing the conversion of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutanamide using microbial catalysts. google.com

Table 2: Optimization of Reaction Parameters for Microbial Conversion

ParameterOptimized Range
pH 6.0 - 10.0
Temperature (°C) 15 - 40
Substrate Concentration (M) 0.03 - 0.3
Reaction Time (min) 10 - 60
Cell Concentration (g/L wet weight) 5 - 50

Data sourced from patent CN102776252A, outlining the general conditions for the conversion of 2-amino-2,3-dimethylbutyronitrile using Nocardia globerula. google.com

This microbial-based method offers significant advantages, including mild reaction conditions, reduced wastewater discharge, high yields, and short conversion times, making it an environmentally friendly and economically viable option for industrial-scale production. google.com

Advanced X-ray Crystallographic Analysis of this compound and its Racemates

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystal. A racemic mixture of 2-Amino-2,3-dimethylbutanamide, containing both the (R) and (L) enantiomers, has been characterized using this technique. nih.gov The compound was synthesized by reacting 2-amino-2,3-dimethylbutanonitrile with sulfuric acid. nih.gov Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane solution of the compound. nih.gov

In the crystal structure of the racemic mixture, intermolecular N—H⋯O hydrogen bonds are a key feature. nih.gov These bonds link the two enantiomers, creating an extensive three-dimensional network. nih.gov This network of hydrogen bonds is a significant factor in the stability of the crystal lattice. nih.gov

The crystal system of the racemic 2-Amino-2,3-dimethylbutanamide is monoclinic. nih.gov Due to the presence of both the L- and R-enantiomers, the crystal structure is centrosymmetric, belonging to the P2₁/c space group, which includes a gliding plane and a center of symmetry. nih.govresearchgate.net

Crystal Data for Racemic 2-Amino-2,3-dimethylbutanamide

Parameter Value Reference
Molecular Formula C₆H₁₄N₂O nih.gov
Molecular Weight 130.19 g/mol nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a 12.1766 (8) Å nih.gov
b 6.1741 (4) Å nih.gov
c 10.2322 (5) Å nih.gov
β 94.682 (6)° nih.gov
Volume 766.69 (8) ų nih.gov

| Z | 4 | nih.gov |

Spectroscopic Characterization for Stereochemical Assignment and Purity

Spectroscopic methods are essential for confirming the structure and assessing the purity of this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific data for the (R)-enantiomer is not detailed in the provided search results, general spectral information for 2-Amino-2,3-dimethylbutanamide is available. nih.govspectrabase.com For the related compound 2,3-dimethylbutane, the ¹³C NMR spectrum shows only two distinct signals due to the molecule's symmetry, with the four methyl carbons being equivalent and the two CH carbons also being equivalent. docbrown.info

¹³C NMR Spectral Information for 2-Amino-2,3-dimethylbutanamide

Instrument Copyright Database Reference

IR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry determines the mass-to-charge ratio of ions, confirming the molecular weight.

IR Spectral Information for 2-Amino-2,3-dimethylbutanamide

Instrument Technique Copyright Database Reference

The exact mass of 2-Amino-2,3-dimethylbutanamide has been determined to be 130.110613074 Da. nih.gov

Computational Chemistry Approaches for Stereochemical Studies

Computational chemistry offers theoretical insights into the structure and properties of molecules. Techniques such as molecular structure analysis can determine the arrangement of atoms using methods that complement experimental data from X-ray crystallography, NMR spectroscopy, and mass spectrometry. evitachem.com These computational approaches are valuable for studying the stereochemistry of chiral compounds like this compound.

Molecular Mechanics and Quantum Chemical Calculations for Conformation Analysis

To understand the molecule's behavior beyond the static solid state, molecular mechanics and quantum chemical calculations are employed. These computational tools allow for the exploration of the potential energy surface of this compound, identifying its most stable conformations (conformers).

Molecular mechanics methods utilize classical physics principles to rapidly calculate the energies of different atomic arrangements. This approach is instrumental in scanning a wide range of possible conformations to identify low-energy candidates.

Subsequently, quantum chemical calculations, such as Density Functional Theory (DFT), are applied to these low-energy conformers for a more accurate determination of their relative energies and geometric parameters. These methods solve the Schrödinger equation for the molecule, providing detailed electronic structure information. Through these calculations, a comprehensive picture of the conformational landscape of this compound can be constructed, revealing the energetic favorability of different spatial arrangements of its functional groups.

Computational Modeling of Chiral Interactions in Complex Structures

The chirality of this compound is a key determinant of its interactions within a chiral environment. Computational modeling is a powerful tool to simulate and analyze these chiral interactions at a molecular level.

By creating models of this compound in the presence of other chiral molecules, such as a chiral stationary phase in chromatography or a biological receptor, it is possible to investigate the specific non-covalent interactions that govern chiral recognition. These models can elucidate the role of hydrogen bonding, steric hindrance, and van der Waals forces in discriminating between different enantiomers. Such computational studies are vital in understanding the mechanisms behind the compound's use as an intermediate in the synthesis of certain chiral products.

Derivatives and Analogues of R 2 Amino 2,3 Dimethylbutanamide in Advanced Chemical Synthesis

Synthetic Strategies for Functionalized α-Amino Amide Derivatives

The synthesis of functionalized α-amino amides, including derivatives of (R)-2-Amino-2,3-dimethylbutanamide, leverages a variety of chemical strategies. The parent compound is typically prepared from its corresponding nitrile, 2-amino-2,3-dimethylbutanenitrile (B50279), via hydration, a reaction that can be achieved through chemical or biocatalytic methods. acs.orggoogle.com For instance, treatment of the nitrile with sulfuric acid yields the racemic amide, which can then be resolved to obtain the desired (R)-enantiomer. acs.org Alternatively, enzymatic hydration using nitrile hydratase from microorganisms like Nocardia globerula offers a greener route to the amide. google.com

Modern synthetic methods provide modular approaches to a diverse range of α-amino amides. One such strategy involves the visible-light-driven formation of a carbamoyl (B1232498) radical, which then adds to an in situ generated imine. nih.govresearchgate.net This method is highly versatile, allowing for the combination of various amine, carbonyl, and carboxamide feedstocks to build complex α-amino amide libraries. nih.govresearchgate.net

Further functionalization can be achieved through stereocontrolled routes. For example, derivatives can be synthesized from strained bicyclic β-amino acids via ring-rearrangement metathesis, a process that preserves the configuration of existing chiral centers. ambeed.com Another approach involves the regioselective ring-opening of N-protected aziridine (B145994) derivatives, such as N-Boc-(aziridin-2-yl)methylphosphonates, with various nucleophiles to create functionalized aminophosphonates. mdpi.com These strategies highlight the adaptability of α-amino amide scaffolds for creating derivatives with multiple stereocenters and diverse functionalities. ambeed.commdpi.com

Table 1: Selected Synthetic Strategies for α-Amino Amide Derivatives
StrategyDescriptionKey IntermediatesReference(s)
Nitrile HydrationConversion of an α-amino nitrile to the corresponding α-amino amide.α-Amino nitrile acs.orggoogle.com
Reductive Ugi-type ReactionIridium-catalyzed reaction of tertiary amides with isocyanides and a hydride source.Hemiaminal-type intermediate nih.gov
Photoredox CatalysisVisible-light-mediated generation of a carbamoyl radical followed by addition to an imine.Carbamoyl radical, Iminium ion nih.govresearchgate.net
Ring-Rearrangement MetathesisROM/RCM of strained bicyclic β-amino acid derivatives.(Oxa)norbornene β-amino acids ambeed.com

Design and Preparation of N-Acyl α-Amino Amides

The preparation of N-acyl α-amino amides is a fundamental transformation that attaches a carbonyl group to the primary amine of the this compound scaffold. This acylation is a key step in the synthesis of more complex derivatives, such as imidazolinone-based compounds and chiral ligands. evitachem.comchemicalbook.com The standard Schotten-Baumann method, involving the reaction of an amino acid with an acyl chloride under basic conditions, can be adapted for this purpose. researchgate.net Variations of this method use cationic surfactants in a biphasic system to achieve high yields of N-acylamino acids. researchgate.net

More advanced and greener methods for N-acylation are also being explored. Enzyme-catalyzed strategies offer a highly selective alternative to chemical synthesis. nih.gov Hydrolases, such as lipases or aminoacylases, can catalyze the formation of the amide bond between a carboxylic acid and the amine, often proceeding through an acyl-enzyme intermediate. nih.gov Another enzymatic approach involves ATP-dependent acyl-adenylating enzymes, which activate the carboxylic acid as an acyl-adenylate intermediate prior to aminolysis. nih.gov

The synthesis of N-acyl derivatives is crucial for modulating the biological and chemical properties of the parent amide. For instance, the acylation of (S)-2-Amino-2,3-dimethylbutanamide with 2-iodobenzoyl chloride is the initial step in forming certain dihydroimidazolonylpyridine derivatives used in asymmetric catalysis. evitachem.com

Table 2: Methods for N-Acylation of Amino Amides
MethodReagents/CatalystDescriptionReference(s)
Schotten-Baumann ReactionAcyl chloride, Base (e.g., K₂CO₃)Classical method for N-acylation of amines. researchgate.net
Carbodiimide CouplingCarboxylic acid, Coupling agent (e.g., WSCI), HO-Bt/HO-SuForms an active ester intermediate which then reacts with the amine. researchgate.net
Enzymatic Synthesis (Hydrolase)Carboxylic acid, Hydrolase (e.g., Lipase)Green, biocatalytic approach involving an acyl-enzyme intermediate. nih.gov
Enzymatic Synthesis (ATP-dependent)Carboxylic acid, ATP, Acyl-adenylating enzymeCarboxylic acid is activated as an acyl-adenylate intermediate. nih.gov

Development of Chiral Ligands and Auxiliaries from this compound Scaffolds

The inherent chirality and steric bulk of this compound make it an excellent starting material for the synthesis of chiral ligands and auxiliaries, which are essential tools in asymmetric catalysis. chemicalbook.com These scaffolds impose a specific three-dimensional environment around a metal center, enabling high stereocontrol in chemical reactions.

Derivatives of this compound are used to prepare specialized chiral ligands, such as dihydroimidazolonylpyridines. The synthesis of an analogous compound from the (S)-enantiomer has been described and involves a two-step process. evitachem.com First, the primary amine of (S)-2-Amino-2,3-dimethylbutanamide is acylated with a suitable acid chloride, for example, 2-iodobenzoyl chloride. evitachem.com The resulting N-acyl amide then undergoes a base-catalyzed intramolecular cyclization and dehydration to form the chiral dihydroimidazolone ring. evitachem.com Subsequent methylation can further modify the ligand structure. evitachem.com The resulting dihydroimidazolonylpyridine can act as a chiral ligand in metal complexes, such as those with copper(II) or iron(III), to catalyze asymmetric reactions. chemicalbook.com

Acyclic diaminocarbenes (ADCs) are a class of ligands with unique properties, including strong sigma-donating ability and significant conformational flexibility. acs.orgacs.org These characteristics distinguish them from the more common N-heterocyclic carbenes (NHCs) and make them valuable in catalysis. acs.org Chiral ADCs can be synthesized using chiral amines, and this compound is a potential precursor for such ligands.

The general synthesis of ADC-metal complexes can be achieved through the nucleophilic addition of amines to an isocyanide ligand coordinated to a metal center, such as [AuCl(CNR)]. acs.org To generate a chiral ADC ligand from this compound, one could envision a two-step process. The primary amine of the butanamide would first be converted to a secondary amine via N-alkylation or N-arylation. This chiral secondary amine could then react with a second amine and an appropriate precursor to form the diaminocarbene moiety. The resulting chiral ADC ligand, bearing the bulky, stereodefined group from the original amino amide, could then be used to create novel metal catalysts for enantioselective transformations. acs.orgnih.gov

Structural Modification Studies of Primary Amino Acid Derivatives (PAADs)

Structural modification of primary amino acid derivatives—those derived from the parent amino acid, (R)-2-amino-2,3-dimethylbutanoic acid—is a key area of research for developing new functional molecules. These modifications can enhance stability, alter solubility, or introduce new functionalities. ijper.org

One common modification is the substitution of L-amino acids with D-amino acids in a peptide sequence, which can improve enzymatic stability. ijper.org Incorporating a sterically demanding residue like the one derived from (R)-2-amino-2,3-dimethylbutanoic acid into a peptide can influence its secondary structure and interaction with biological targets. Further modifications can include altering side chains or attaching lipidic tails to create peptide amphiphiles (PAs). researchgate.net For example, a lipid tail can be coupled to the N-terminus or a side-chain amine of a peptide sequence containing the this compound-derived residue. researchgate.net

Other post-translational modifications, such as phosphorylation or acetylation, can introduce charged groups, which significantly affects how the molecule interacts with other proteins or cell membranes. nih.govyoutube.com These structural changes are crucial for tuning the properties of the derivatives for specific applications in materials science and pharmacology. ijper.org

Applications of R 2 Amino 2,3 Dimethylbutanamide in Asymmetric Catalysis and Organic Transformations

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral α,α-disubstituted amino acids and their derivatives are valuable chiral building blocks for the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and natural products. The quaternary stereocenter imparts unique conformational constraints and steric properties that can be exploited in asymmetric synthesis.

Detailed Research Findings: The primary documented use of 2-amino-2,3-dimethylbutanamide is as a key intermediate in the synthesis of imidazolinone herbicides. jst.go.jpnih.govnih.gov The synthesis typically starts from 2-amino-2,3-dimethylbutyronitrile and results in a racemic mixture of the (R)- and (L)-enantiomers. jst.go.jpnih.govnih.gov

While specific examples detailing the use of enantiopure (R)-2-amino-2,3-dimethylbutanamide as a chiral building block for other applications are not prevalent in the reviewed literature, the broader class of α,α-disubstituted amino acids is widely used. General asymmetric methods for their synthesis have been developed, including:

Alkylation of Chiral Ni(II) Complexes: Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) can be alkylated to produce α,α-disubstituted amino acids with high enantioselectivity. nih.gov

Photoredox Catalysis: Modern methods involving photoredox-mediated C–O bond activation of aliphatic alcohols have been developed for the asymmetric synthesis of various unnatural α-amino acids. rsc.org

Strecker Synthesis: The asymmetric Strecker reaction, involving the addition of cyanide to an imine, is a versatile method for producing enantiomerically enriched α-amino acids. acs.org

These established methods provide a pathway to access chiral building blocks like this compound, even if its subsequent use in asymmetric synthesis is not yet widely documented.

Role as an Organocatalyst in Stereoselective Reactions

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amines and amides derived from amino acids are a cornerstone of this field, leveraging hydrogen bonding and the formation of chiral iminium or enamine intermediates to control stereoselectivity.

Detailed Research Findings: There is a significant body of research on the use of primary α-amino amides as multifunctional organocatalysts. mdpi.com These catalysts can activate substrates through hydrogen bonding via the amide N-H protons while simultaneously using the primary amine to form chiral intermediates. For example, amino amide catalysts have been successfully applied in highly enantioselective aldol (B89426) reactions. mdpi.com

The development of organocatalysts often involves modifying natural amino acids, such as phenylalanine, to create rigid structures that effectively shield one face of a reactive intermediate. youtube.com While this compound fits the structural profile of a potential organocatalyst—possessing both hydrogen-bond-donating amide protons and a chiral amine—specific studies demonstrating its application in this role are not found in the current scientific literature. The principles of organocatalysis suggest it could be a candidate for reactions where its bulky tert-butyl-like group could provide effective stereochemical control.

Catalyst TypeReactionGeneral Outcome
Primary α-Amino AmidesAsymmetric Aldol ReactionsExcellent chemical and optical yields reported for various substrates. mdpi.com
Chiral Secondary Amines (e.g., MacMillan catalysts)Diels-Alder, Friedel-CraftsHigh levels of enantioselectivity through iminium ion formation. youtube.com
Chiral Quaternary Ammonium Salts (from BINOL)Phase-Transfer ReactionsEffective for asymmetric synthesis of amino acid derivatives. nih.gov

This table represents general findings for the class of amino-amide organocatalysts, as specific data for this compound is not available.

Enantioselective Metal-Catalyzed Transformations Featuring this compound-Derived Ligands

Chiral ligands are essential for enantioselective metal-catalyzed reactions. Amino acids and their derivatives are a readily available source of chirality for ligand synthesis. The nitrogen and oxygen atoms in amino amides can act as coordination sites for a metal center, creating a chiral environment that directs the outcome of a catalytic transformation.

Detailed Research Findings: The synthesis of chiral ligands from amino acids for asymmetric catalysis is a well-established strategy. mdpi.com For instance, dipeptides have been used to create phosphine (B1218219) ligands for copper-catalyzed conjugate additions and ligands for hafnium-catalyzed additions of diethylzinc (B1219324) to imines, achieving high enantioselectivity. mdpi.com Similarly, chiral β-amino alcohols are effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation. mdpi.com

The potential for this compound to serve as a precursor for chiral ligands is clear. Its primary amine and amide functionalities could be used to synthesize various ligand types, such as P,N-ligands or N,N-ligands. The steric bulk of the 2,3-dimethylbutyl (B1248744) group would be a defining feature of such a ligand, creating a specific chiral pocket around the metal center. However, a review of the current literature does not yield specific examples of ligands synthesized from this compound and their application in metal-catalyzed transformations.

Ligand SourceMetalReaction TypeGeneral Efficacy
Dipeptide PhosphinesCopperConjugate AdditionHigh enantioselectivity (>98% ee). mdpi.com
DipeptidesZirconium/HafniumAlkylation of IminesHigh yield and enantioselectivity. mdpi.com
Chiral β-Amino AlcoholsRutheniumTransfer HydrogenationGood yields and high enantioselectivity (up to 82% ee). mdpi.com
Chiral BispidinesZincAddition to AldehydesEffective with various derivatives. researchgate.net

This table summarizes the performance of ligands derived from related chiral amino compounds, as specific data for ligands from this compound is unavailable.

Integration into Peptide Synthesis Methodologies

The incorporation of non-proteinogenic amino acids, particularly α,α-disubstituted ones, is a powerful strategy in peptide chemistry to create peptides with enhanced properties. These modifications can increase proteolytic stability and constrain the peptide backbone into specific secondary structures like helices or turns.

Detailed Research Findings: The incorporation of α,α-dialkyl amino acids into peptide chains significantly restricts conformational freedom. researchgate.net Depending on the nature of the α-substituents, these residues can act as potent inducers of specific secondary structures. While α-aminoisobutyric acid (Aib) is a well-known helix inducer, bulkier residues can favor fully extended conformations. researchgate.netnih.gov

Peptides containing chiral α,α-dialkyl amino acids have been synthesized and studied. For example, oligopeptides of chiral α-methylated amino acids tend to form 3₁₀-helical structures, whereas those made from chiral α-ethylated amino acids often adopt a fully extended C₅-conformation. researchgate.net The stereochemistry of the quaternary carbon center dictates the screw sense (right-handed or left-handed) of the resulting helix. researchgate.net

Given its structure as a chiral α,α-disubstituted amino amide, this compound could be integrated into peptide synthesis, likely using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.gov Its incorporation would be expected to impart significant conformational constraints on the resulting peptide. Based on studies of similar bulky residues, it might favor more extended structures or act as a turn-inducer, a property valuable in the design of peptidomimetics and disrupting protein-protein interactions, such as the aggregation of β-amyloid proteins. nih.gov

α,α-Disubstituted ResidueTypical Conformation Induced in Homopeptides
α-Aminoisobutyric Acid (Aib)3₁₀-Helix researchgate.netnih.gov
Diethylglycine (Deg)Fully Extended C₅-Conformation researchgate.net
Chiral α-Methylated Amino Acids3₁₀-Helix (P or M screw sense) researchgate.net
Chiral α-Ethylated Amino AcidsFully Extended C₅-Conformation researchgate.net

This table illustrates the conformational influence of various α,α-disubstituted amino acids.

Emerging Research Directions and Future Perspectives in R 2 Amino 2,3 Dimethylbutanamide Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Stereocontrol

The development of synthetic routes that afford high enantiomeric purity is a central theme in modern organic chemistry. For (R)-2-Amino-2,3-dimethylbutanamide, traditional chemical synthesis pathways often result in a racemic mixture of its (R) and (S) enantiomers, which must then be resolved. nih.govevitachem.com Current research aims to circumvent this limitation by developing de novo asymmetric syntheses that provide direct access to the desired (R)-enantiomer with high selectivity.

Key research strategies include:

Asymmetric Michael Additions: One promising approach involves the asymmetric Michael addition of chiral lithium amides to specifically designed α,β-unsaturated esters. researchgate.net This method allows for the creation of contiguous chiral centers with high facial selectivity, offering a potential pathway to synthesize chiral β-amino esters and, by extension, related structures like this compound. researchgate.net

Enzymatic Kinetic Resolution: A well-established industrial strategy for producing enantiopure compounds is enzymatic kinetic resolution. rsc.org In this method, a lipase (B570770) enzyme is used to selectively acylate one enantiomer in a racemic mixture, allowing the unreacted, desired enantiomer to be easily separated. rsc.org This technique is noted for its broad substrate scope and high selectivity under mild conditions. rsc.orgresearchgate.net

Stereoselective Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes to perform stereoselective reactions is a rapidly advancing field. For instance, ketoreductase (KRED) enzymes have demonstrated the ability to produce related chiral molecules with high diastereomeric ratios (up to ~98:2 dr), showcasing the power of biocatalysts in controlling stereochemistry. nih.gov

Table 1: Comparison of Stereoselective Synthetic Strategies

StrategyPrincipleAdvantagesResearch Challenges
Asymmetric Chemical Synthesis Utilizes chiral auxiliaries or catalysts to direct the formation of one stereoisomer over another. researchgate.netDirect access to the desired enantiomer, potentially high throughput.Requires development of specific catalysts, may involve expensive reagents or harsh conditions. researchgate.net
Enzymatic Kinetic Resolution An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for separation. rsc.orgHigh enantioselectivity, mild reaction conditions, broad applicability. rsc.orgresearchgate.netMaximum theoretical yield is 50% for the desired enantiomer, requires efficient separation of product and remaining substrate.
Stereoselective Biocatalysis An enzyme catalyzes a reaction on a prochiral substrate to produce a chiral product with high enantiomeric excess. nih.govPotential for >99% enantiomeric excess, environmentally benign (aqueous media, mild conditions), high specificity. researchgate.netjocpr.comSubstrate scope can be limited, enzyme stability and cost-effectiveness are key considerations for industrial scale-up. jocpr.com

Advanced Applications in Chiral Material and Supramolecular Chemistry

Beyond its role as a herbicide intermediate, the unique chiral structure of this compound makes it a candidate for advanced applications in materials science and supramolecular chemistry. Its known use in the preparation of new chiral ligands is a gateway to these fields. chemicalbook.com

Chiral Ligands for Asymmetric Catalysis: Chiral ligands are essential components of metal-based catalysts used in asymmetric synthesis. Ligands derived from this compound could be employed to create catalysts for producing other high-value enantiopure chemicals, including pharmaceuticals and fine chemicals.

Supramolecular Self-Assembly: Crystallographic studies of 2-Amino-2,3-dimethylbutanamide have revealed that the molecules self-assemble through intermolecular N—H⋯O hydrogen bonds, linking the enantiomers into an ordered, three-dimensional network. nih.govnih.gov This inherent ability to form structured assemblies is a cornerstone of supramolecular chemistry. Future research could focus on harnessing this property to design and construct novel supramolecular polymers, gels, or crystalline materials with unique chiroptical or recognition properties.

Table 2: Potential Advanced Applications

FieldApplication AreaUnderlying Principle
Chiral Materials Asymmetric CatalysisUse as a precursor for chiral ligands that can induce enantioselectivity in chemical reactions.
Chiral PolymersIncorporation as a monomeric unit to impart chirality and specific physical properties to a polymer chain.
Supramolecular Chemistry Crystal EngineeringExploiting its hydrogen-bonding capabilities to design and build complex, ordered crystalline solids. nih.govnih.gov
Molecular RecognitionDesigning host-guest systems where the chiral cavity of a supramolecular assembly can selectively bind other molecules.

Computational Design and Predictive Modeling for New this compound Derivatives

The integration of computational chemistry and predictive modeling is revolutionizing the discovery and optimization of new molecules and synthetic processes. While specific computational studies on this compound are not yet widely published, the principles of these techniques are directly applicable to its future development.

Enzyme Engineering: Computational modeling is a powerful tool for engineering enzymes to accept new substrates or perform novel reactions. For example, the substrate specificity of nonribosomal peptide synthetase (NRPS) A domains is largely determined by a "code" of 10 amino acid residues in the active site. nih.gov By modeling this active site and simulating interactions, researchers can rationally mutate these residues to create biocatalysts for producing unnatural derivatives of this compound. nih.gov

Predictive Modeling for Biocatalysis: Computational tools can help overcome key challenges in biocatalysis, such as substrate scope and operational stability. jocpr.com By simulating how different derivatives of the target molecule dock into an enzyme's active site, researchers can predict which derivatives will be viable substrates, thereby streamlining the experimental discovery process.

De Novo Design: Advanced algorithms can be used to design entirely new derivatives of this compound with desired properties (e.g., enhanced biological activity, specific material characteristics). These models can predict properties before the molecules are ever synthesized, saving significant time and resources.

Table 3: Computational Approaches for Derivative Design

Computational MethodApplication to this compound
Molecular Docking Predicting the binding affinity and orientation of derivatives within an enzyme's active site to guide enzyme engineering.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulating the transition state of an enzymatic reaction to understand the catalytic mechanism and design more efficient biocatalysts.
Machine Learning / AI Developing predictive models for bioactivity or material properties based on the chemical structure of novel derivatives.

Synergistic Approaches Combining Chemical and Biocatalytic Methodologies

A major frontier in chemical synthesis is the integration of chemical and biological catalysis to create highly efficient, sustainable, and innovative reaction cascades. This synergistic approach is particularly relevant to the synthesis of this compound, where biocatalysis has been identified as a promising green alternative to traditional methods. rsc.org

The most significant progress in this area has been the biocatalytic hydration of the precursor, 2-amino-2,3-dimethylbutyronitrile, using enzymes known as nitrile hydratases (NHase). rsc.orgresearchgate.net

Whole-Cell Biocatalysis: Research has identified specific microbial strains, such as Rhodococcus qingshengii, Nocardia globerula, and Rhodococcus boritolerans, that produce NHase capable of efficiently converting the nitrile precursor to the desired amide product. researchgate.netgoogle.comgoogle.com These biological methods operate under mild, aqueous conditions and can achieve very high conversion rates and productivities, often exceeding 95%. google.com

Process Optimization with Biphasic Systems: A key innovation has been the combination of whole-cell biocatalysis with chemical engineering principles. To overcome challenges like product inhibition, researchers have developed biphasic reaction systems. researchgate.net In one example, a HFE-7100/water biphasic system was used, where the water-immiscible solvent acts as a reservoir for the substrate. This setup was found to reduce substrate decomposition and product inhibition, leading to an impressive average product yield of 97.3%. researchgate.net

One-Pot Chemoenzymatic Cascades: Looking forward, research is moving towards more complex one-pot systems that merge biocatalysis and chemocatalysis. For instance, an NHase enzyme could be combined with a copper catalyst in a single reaction vessel to perform a hydration and subsequent N-arylation reaction. nih.gov This strategy enables novel synthetic disconnections, reduces waste by eliminating intermediate work-up and isolation steps, and exemplifies the power of integrated catalysis. nih.gov

Table 4: Biocatalytic Hydration of 2-Amino-2,3-dimethylbutyronitrile

Microorganism/EnzymeKey FeatureSystem TypeReported Yield/Efficiency
Rhodococcus qingshengii CCTCC NO: M 2010050Produces nitrile hydratase for catalysis. google.comMicrobial Fermentation>95% conversion. google.com
Nocardia globerula CCTCC No:M209214Produces nitrile hydratase for catalysis. google.comMicrobial Fermentation>95% conversion. google.com
Rhodococcus boritolerans CCTCC M 208108Cyanide-resistant NHase, tolerant to high product concentration. researchgate.netWhole-cell biocatalyst in HFE-7100/water biphasic system. researchgate.net97.3% average yield. researchgate.net

Q & A

Q. Basic

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm stereochemistry and detect impurities (e.g., residual solvents or diastereomers) .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z: 131.17 for C6_6H13_{13}NO2_2) .
  • HPLC : Monitor purity with a C18 column and UV detection at 254 nm .

How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

Advanced
The (R)-enantiomer may exhibit distinct binding affinities due to spatial compatibility with chiral enzyme active sites. Methodologies include:

  • Molecular docking : Compare docking scores of (R)- and (S)-forms against target enzymes (e.g., proteases) using software like AutoDock Vina .
  • Kinetic assays : Measure IC50_{50} values under standardized pH and temperature conditions to quantify inhibition differences .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., nitriles) .
  • Waste disposal : Neutralize acidic byproducts before transferring to hazardous waste containers .

What strategies enhance the stereochemical integrity of this compound during multi-step synthesis?

Q. Advanced

  • Chiral catalysts : Employ Ru-based asymmetric catalysts (e.g., XylSKEWPHOS ligands) during hydrogenation steps to preserve configuration .
  • Low-temperature reactions : Conduct hydrolysis below 0°C to minimize racemization at the α-carbon .

How can computational modeling predict the reactivity of this compound in novel reaction pathways?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate reaction barriers for proposed mechanisms (e.g., nucleophilic acyl substitution) using Gaussian 16 .
  • Solvent effects : Simulate solvation energies in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

What are the documented applications of this compound in medicinal chemistry research?

Q. Basic

  • Pharmaceutical intermediates : Serve as a precursor for β-lactam antibiotics or kinase inhibitors .
  • Biological probes : Radiolabel with 14C^{14}C for tracing metabolic pathways in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.